2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
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Overview
Description
2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones found in many plants and have been used in various medicinal applications due to their anticoagulant, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with appropriate reagents to introduce the acetic acid moiety. One common method involves the use of acetic anhydride and a base such as potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and optical brighteners.
Mechanism of Action
The mechanism of action of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the p53 and NF-κB pathways .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound, known for its anticoagulant properties.
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other coumarin derivatives. Its dimethoxy and acetic acid functionalities enhance its solubility and bioavailability, making it a promising candidate for further research and development .
Properties
IUPAC Name |
2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O6/c1-7-9(6-12(15)16)14(17)20-11-5-8(18-2)4-10(19-3)13(7)11/h4-5H,6H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZRPANSJRBOJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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